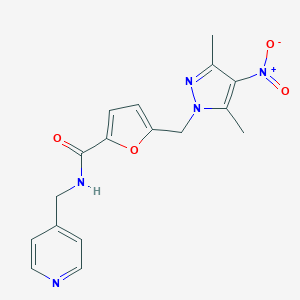
5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-(4-pyridinylmethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-(4-pyridinylmethyl)-2-furamide, also known as compound 1, is a small molecule drug that has been studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it an interesting candidate for further research and development.
Mechanism of Action
The mechanism of action of 5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-(4-pyridinylmethyl)-2-furamide 1 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth. It has also been shown to modulate the immune system and reduce oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, inhibit cancer cell growth, and modulate the immune system. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-(4-pyridinylmethyl)-2-furamide 1 in lab experiments is its unique chemical structure, which may provide insights into the development of new drugs with similar properties. However, one limitation is its limited solubility, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-(4-pyridinylmethyl)-2-furamide 1. One potential area of investigation is its use in combination with other drugs for enhanced therapeutic effects. Another area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease. In addition, further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-(4-pyridinylmethyl)-2-furamide 1 involves several steps, including the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole with formaldehyde and pyridine, followed by the reaction of the resulting intermediate with furfural. The final product is obtained after purification and isolation steps.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease.
properties
Product Name |
5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-(4-pyridinylmethyl)-2-furamide |
|---|---|
Molecular Formula |
C17H17N5O4 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H17N5O4/c1-11-16(22(24)25)12(2)21(20-11)10-14-3-4-15(26-14)17(23)19-9-13-5-7-18-8-6-13/h3-8H,9-10H2,1-2H3,(H,19,23) |
InChI Key |
PZVBJVLUTWOWKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=NC=C3)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=NC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B214132.png)
![[4-(Naphthalen-2-yloxymethyl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B214134.png)

![2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate](/img/structure/B214137.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214138.png)
![2-Chlorophenyl 3-[(2-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B214139.png)
![N-(2-furylmethyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214141.png)
![2-chloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B214143.png)
![Tetrahydro-2-furanylmethyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B214145.png)

![1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine](/img/structure/B214149.png)
![4-{4-[(2-Bromophenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214151.png)
![2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B214153.png)
![4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214156.png)